1-(Aminomethyl)cyclobutanecarboxamide

Description

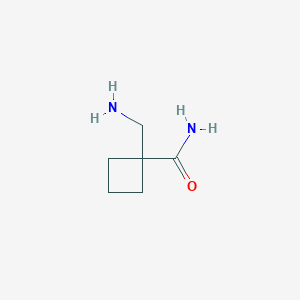

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-4-6(5(8)9)2-1-3-6/h1-4,7H2,(H2,8,9) |

InChI Key |

MPZAEAKSWSJHOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)C(=O)N |

Origin of Product |

United States |

Derivatives and Analogues: Design, Synthesis, and Structural Functional Correlations

Development of Cyclobutane-Based Fragment Libraries

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. Recognizing the underrepresentation of three-dimensional (3D) scaffolds in typical screening collections, researchers have focused on creating libraries of novel 3D fragments. nih.govvu.nl The cyclobutane (B1203170) moiety is an ideal candidate for this purpose, serving as a non-planar core to build upon. nih.govvu.nl

The design of these libraries is a meticulous process, often guided by computational tools and established principles. For instance, a 33-member library of 3D cyclobutane fragments was developed using Principal Component Analysis (PCA), an expanded "rule of three" (RO3), and Principal Moment of Inertia (PMI) analysis. nih.gov This approach ensures both chemical diversity and a high degree of three-dimensional character within the library. nih.govvu.nl Synthetic strategies often proceed through key intermediates, such as 3-azido-cyclobutanone, which allow for the introduction of various functional groups with accessible growth vectors for future elaboration. nih.gov

These libraries typically feature a range of functionalities to maximize the potential for interactions with biological targets. Common functional groups incorporated include secondary amines, amides, and sulfonamides. nih.govvu.nl Furthermore, to maximize shape diversity while controlling molecular complexity, both cis and trans ring isomers of the fragments are often synthesized. nih.govvu.nl The resulting libraries possess physicochemical and 3D properties that compare favorably to other existing synthetic 3D fragment collections. nih.gov

Below is a table representing the design principles and characteristics of a model cyclobutane fragment library.

| Design Principle | Description | Outcome for Library |

| Principal Component Analysis (PCA) | A statistical procedure used to emphasize variation and bring out strong patterns in a dataset. | Guides the selection of diverse chemical space to explore. |

| Expanded Rule of Three (RO3) | A set of guidelines for the physicochemical properties of fragments (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors). | Ensures fragments have properties suitable for FBDD. |

| Principal Moment of Inertia (PMI) Analysis | A method to quantify the 3D shape of a molecule (e.g., rod-like, disc-like, or spherical). | Confirms the high 3D character and shape diversity of the fragments. |

| Key Intermediates | Versatile chemical structures that can be easily converted into a variety of derivatives. | A 3-azido-cyclobutanone intermediate allows access to amines, amides, and sulfonamides. nih.gov |

| Stereoisomer Generation | Synthesis of both cis and trans isomers for a given scaffold. | Maximizes shape diversity and explores different spatial arrangements of substituents. nih.gov |

Functionalization Strategies for 1-(Aminomethyl)cyclobutanecarboxamide Derivatives

The core structure of this compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Functionalization strategies are aimed at introducing diverse chemical groups and modifying the existing aminomethyl and carboxamide moieties to fine-tune the compound's properties.

A variety of synthetic methods have been developed to introduce new functional groups onto the cyclobutane ring. One powerful technique is C–H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. acs.org This approach can be used to append aryl or other groups to the cyclobutane core, providing a route to novel analogues. acs.org

Another strategy involves starting with a functionalized cyclobutane precursor, such as 3-oxocyclobutane carboxylic acid. The ketone group can be derivatized through a range of reactions, including reduction to a hydroxyl group, reductive amination to introduce new amine functionalities, and Wittig reactions to form carbon-carbon double bonds. calstate.edu Palladium-catalyzed reactions have also been employed to create trisubstituted cyclobutanes. calstate.edu Furthermore, regioselective aminocarbonylation of cyclobutanols, where the cyclobutane core remains intact, provides a direct pathway to cyclobutanecarboxamides. nih.gov

The carboxamide and aminomethyl groups are key interaction points and are prime targets for modification. The primary amine of the aminomethyl group can be readily functionalized through standard amine chemistry, such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to introduce alkyl substituents.

The carboxamide can also be modified. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of new amide derivatives. researchgate.net This was demonstrated in the synthesis of cyclobutane-based antagonists of the αvβ3 integrin, where different sidechains were appended to the cyclobutane core. rsc.orgnih.gov These modifications allow for the exploration of different hydrogen-bonding patterns and steric interactions within a target binding site.

The table below outlines potential modifications and the synthetic reactions used to achieve them.

| Moiety | Modification | Synthetic Reaction | Potential Outcome |

| Aminomethyl | Acylation | Reaction with an acyl chloride or anhydride | Introduction of new amide functionality. |

| Aminomethyl | Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent | Introduction of secondary or tertiary amines. |

| Carboxamide | Hydrolysis & Re-coupling | Acid- or base-catalyzed hydrolysis followed by amide coupling (e.g., using DCC or HATU) | Generation of a diverse library of amide derivatives. |

| Cyclobutane Ring | C-H Arylation | Palladium-catalyzed cross-coupling | Direct introduction of aryl groups onto the ring. acs.org |

| Cyclobutane Ring | Derivatization of Ketone Precursor | Wittig Reaction | Formation of an exocyclic double bond. calstate.edu |

Synthetic Approaches to Chiral Cyclobutane β-Amino Acid Scaffolds

Chirality is a critical element in drug design, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of enantiomerically pure cyclobutane β-amino acids is therefore of great importance. These chiral scaffolds serve as versatile precursors for more complex molecules, including peptidomimetics. researchgate.netnih.gov

Selective transformations of conveniently protected cyclobutane β-amino acids can yield derivatives with additional functional groups, such as hydroxyl, carboxyl, or alkyne moieties. researchgate.net These functionalized chiral building blocks are suitable for use in condensation reactions like peptide coupling or click chemistry. For example, chiral amine and acid derivatives of β-cyclobutane amino acids have been coupled to create unique hybrid tripeptides. researchgate.net

Structural Correlations and Design Principles for Cyclobutane-containing Compounds

The inclusion of a cyclobutane ring in a molecule imparts distinct structural and conformational properties that can be exploited in drug design. The ring is more stable than three-membered rings but possesses significant ring strain compared to larger cycloalkanes, resulting in a puckered, non-planar conformation. pharmablock.commdpi.com

This constrained geometry has several important implications:

Conformational Rigidity : The cyclobutane scaffold locks the attached functional groups into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. This principle has been used to design αvβ3 integrin antagonists where the cyclobutane core acts as a rigid scaffold to orient arginine and aspartic acid mimetic sidechains. rsc.orgnih.gov

Metabolic Stability : The cyclobutane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic properties of a drug candidate. rsc.org

Vectorial Orientation : The cis and trans isomers of a disubstituted cyclobutane present their substituents in different vectors, allowing for a systematic exploration of the 3D space of a binding pocket. This has been shown to be crucial in the development of chiral amphiphiles, where stereochemistry dictates aggregation and recognition properties. nih.govacs.org

Structure-activity relationship (SAR) studies on cyclobutane-containing compounds have provided key design principles. For example, in a series of αvβ3 antagonists, the length and composition of the sidechains attached to the cyclobutane core were systematically varied to identify the optimal arrangement for high-affinity binding. rsc.orgnih.gov Computer-aided programs can also be used to predict the biological activities of cyclobutane-containing compounds based on their structure, helping to guide synthetic efforts toward molecules with desired pharmacological profiles. openmedicinalchemistryjournal.com

Computational and Theoretical Chemistry in Elucidating Molecular Behavior of 1 Aminomethyl Cyclobutanecarboxamide

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for understanding the intricate details of chemical reactions at the electronic level. mdpi.com For a molecule like 1-(aminomethyl)cyclobutanecarboxamide, these methods can elucidate potential reaction pathways, identify transition states, and determine reaction kinetics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for systems of the size of this compound. DFT calculations can be employed to map out the potential energy surface of a reaction involving this molecule. A key aspect of this is the location and characterization of transition states, which are the energetic barriers that must be overcome for a reaction to proceed.

For instance, in a hypothetical base-catalyzed intramolecular cyclization of this compound, DFT could be used to model the reaction pathway. The calculations would involve optimizing the geometries of the reactant, the transition state, and the product. The transition state would be identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.

Table 1: Illustrative DFT-Calculated Energetic Profile for a Hypothetical Intramolecular Reaction of this compound

| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant | 0.0 | 0 |

| Transition State | +25.3 | -450 |

| Product | -10.8 | 0 |

This table presents hypothetical data representative of what would be obtained from DFT calculations for a reaction mechanism study.

The energy of the transition state relative to the reactant provides the activation energy barrier, a critical parameter for understanding the reaction rate. Furthermore, analysis of the transition state geometry reveals the key bond-breaking and bond-forming events occurring during the reaction.

Building upon the transition state analysis, computational methods can provide valuable insights into the kinetics of reactions involving this compound. By calculating the Gibbs free energy of activation (ΔG‡), the rate constant (k) of a reaction can be estimated using transition state theory.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods are excellent for studying reaction mechanisms, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules like this compound over longer timescales.

The cyclobutane (B1203170) ring in this compound is not planar but exists in a puckered conformation to relieve some of the inherent ring strain. acs.org This puckering leads to different possible conformations. Conformational analysis aims to identify the stable conformers of the molecule and their relative energies.

Molecular mechanics force fields can be used for an initial, rapid exploration of the conformational space. Subsequently, the geometries of the identified low-energy conformers can be further optimized using more accurate quantum mechanical methods like DFT. This process, known as energy minimization, leads to the identification of the global minimum energy conformation and other low-lying conformers that may be populated at room temperature.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A (Puckered) | 25.0° | 0.0 |

| B (Puckered) | -24.8° | 0.1 |

| C (Planar Transition State) | 0.0° | 5.2 |

This table illustrates the type of data generated from a conformational analysis, showing the relative stability of different ring puckering conformations.

The aminomethyl and carboxamide groups in this compound can participate in intramolecular hydrogen bonding. These interactions can significantly influence the preferred conformation of the molecule. Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions. In an MD simulation, the atoms of the molecule are allowed to move over time according to the forces calculated by a force field.

By analyzing the trajectory from an MD simulation, one can determine the frequency and lifetime of intramolecular hydrogen bonds. This provides insights into the conformational stability and the role of these interactions in defining the molecule's three-dimensional structure.

Furthermore, MD simulations can be used to study the aggregation tendencies of this compound in different environments. By simulating a system containing multiple molecules, it is possible to observe whether they tend to self-associate and form aggregates. This is particularly relevant for understanding the behavior of the compound in solution or in the solid state. The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can reveal the driving forces for aggregation.

Advanced Computational Approaches to Structural Mechanics and Strain Analysis

The cyclobutane ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle. Advanced computational methods can be used to quantify this strain and understand its impact on the molecule's structure and reactivity.

One such method is Natural Bond Orbital (NBO) analysis, which can be used to study the hybridization of the carbon atoms in the cyclobutane ring. The deviation from ideal sp³ hybridization is an indicator of ring strain. Another approach is the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved. By calculating the enthalpy of a homodesmotic reaction that breaks open the cyclobutane ring to form less strained acyclic molecules, the strain energy of the ring can be estimated.

Understanding the strain within the this compound molecule is crucial as it can influence its chemical reactivity. For instance, reactions that lead to the opening of the strained ring are often thermodynamically favorable. Computational strain analysis can help in predicting the susceptibility of the molecule to such ring-opening reactions.

Finite Element Method (FEM) for Molecular Deformation Studies

The Finite Element Method (FEM) is a powerful numerical technique traditionally used in engineering and continuum mechanics to solve partial differential equations for complex geometries. numberanalytics.comnumberanalytics.com Its application in molecular chemistry is a more recent development, offering a unique approach to studying molecular systems, particularly at larger scales or when coupling atomic-level detail with continuum mechanics. nist.govbegellhouse.com While direct FEM studies on the deformation of a single small molecule like this compound are uncommon, the methodology provides a framework for investigating its behavior in larger systems, such as a molecular crystal or within a complex biological environment.

The core principle of FEM is to discretize a continuous domain into a finite number of smaller, simpler subdomains called "finite elements". numberanalytics.com The governing equations are then solved for each element and reassembled to approximate the behavior of the entire system. numberanalytics.com

In the context of molecular science, FEM can be applied in several ways:

Continuum Models of Molecular Systems: For large assemblies of molecules, such as a crystal of this compound, the entire system can be modeled as a continuum solid. mit.eduaip.org FEM can then be used to predict how the bulk material deforms under stress, temperature changes, or other external forces. This approach bridges the gap between atomic-scale properties and macroscopic mechanical behavior.

Solving Quantum Chemical Equations: FEM has been employed as a grid-based method to solve the Schrödinger and Kohn-Sham equations directly, offering an alternative to traditional basis set approaches. aps.org This is particularly advantageous for systems under spatial confinement, where basis sets can be difficult to optimize. aps.org

Multiscale Modeling (MD-FEM): Perhaps the most prominent application is in hybrid or multiscale simulations that couple FEM with Molecular Dynamics (MD). nist.govtechscience.com In such a model, a critical region of interest (e.g., a binding site or a defect) is simulated with atomistic detail using MD, while the surrounding environment is modeled as a continuum using FEM. nist.gov This allows for the study of localized molecular deformation while accounting for the influence of the larger environment, providing a computationally efficient way to model complex phenomena like nanoindentation or protein-ligand interactions. numberanalytics.comnist.gov

For this compound, an MD-FEM approach could theoretically be used to study how the molecule deforms when interacting with a biological macromolecule. The molecule itself and the immediate interaction partners would be treated with molecular mechanics, while the larger structure of the macromolecule and solvent would be treated as a continuous medium with FEM. This would allow for an efficient simulation of the mechanical stresses and conformational changes induced by the binding event.

| Aspect | Classical Molecular Mechanics (MM) | Finite Element Method (FEM) in Molecular Simulation |

|---|---|---|

| Fundamental Unit | Discrete atoms and the bonds connecting them. | Continuous subdomains (finite elements) that represent a region of the system. numberanalytics.com |

| Governing Equations | Newton's laws of motion integrated over time. Forces are derived from a potential energy function (force field). | Partial differential equations of continuum mechanics (e.g., for stress and strain) solved numerically over the mesh. numberanalytics.com |

| Primary Application | Simulating the dynamics and thermodynamics of individual molecules or molecular assemblies. | Modeling the mechanical response of bulk materials or as part of a multiscale simulation to model a larger environment. numberanalytics.comnist.gov |

| Potential Use for the Compound | Calculating conformational energy, molecular vibrations, and dynamic behavior of this compound. | Simulating the mechanical properties of a crystal of the compound or its interaction with a larger system in a hybrid MD-FEM model. techscience.com |

Chemistry of the Cyclobutane Ring System in the Context of 1 Aminomethyl Cyclobutanecarboxamide

Strain Energy and Thermochemical Considerations of the Cyclobutane (B1203170) Ring

The defining characteristic of the cyclobutane ring is its significant ring strain, a consequence of deviations from ideal bond angles and steric interactions. wikipedia.org This strain energy, calculated by comparing the heat of combustion per methylene (B1212753) (CH₂) group with that of a strain-free acyclic alkane, is a quantitative measure of the ring's inherent instability. libretexts.orgmasterorganicchemistry.com For cyclobutane, this value is approximately 26.3 kcal/mol, considerably higher than that of the more stable cyclopentane (B165970) and cyclohexane (B81311) rings. wikipedia.orgmasterorganicchemistry.com

This high strain energy results from two primary factors:

Angle Strain : An ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C angles would be a rigid 90°, leading to substantial angle strain. To alleviate this, the cyclobutane ring adopts a puckered or folded conformation, which reduces the C-C-C bond angle to about 88°. nih.govwikipedia.org

Torsional Strain : The puckered conformation also serves to reduce the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms in a planar structure. masterorganicchemistry.com Even in the folded form, significant torsional strain remains.

The thermochemical properties of cyclobutane reflect this inherent strain. The heat of combustion is elevated compared to less strained cycloalkanes, indicating a higher potential energy state. wikipedia.org This stored energy makes the cyclobutane ring susceptible to reactions that can relieve the strain.

| Cycloalkane | Total Strain Energy (kcal/mol) | Heat of Combustion per CH₂ Group (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 27.6 | 166.6 |

| Cyclobutane | 26.3 | 164.0 |

| Cyclopentane | 6.2 | 158.7 |

| Cyclohexane | 0.0 | 157.4 |

Data sourced from multiple organic chemistry studies. masterorganicchemistry.commasterorganicchemistry.com

Ring-Opening Reactions and Ring Expansion/Contraction Processes

The high ring strain of cyclobutanes makes them susceptible to a variety of chemical transformations that are not typically observed in more stable cyclic or acyclic alkanes. researchgate.net These reactions are driven by the thermodynamic favorability of relieving the inherent strain.

Ring-Opening Reactions : Under certain conditions, the C-C bonds of the cyclobutane ring can be cleaved.

Hydrogenation : Catalytic hydrogenation with catalysts like nickel or platinum can open the cyclobutane ring to form the corresponding open-chain alkane, although this process is more difficult than for the more strained cyclopropane. pharmaguideline.com

With Electrophiles : Donor-acceptor (D-A) substituted cyclobutanes can undergo ring-opening reactions when treated with electrophiles or nucleophiles. For instance, Lewis acids can mediate the reaction of D-A cyclobutanes with electron-rich arenes, leading to ring-opened products. acs.org

Ring Expansion and Contraction : Cyclobutane derivatives can also undergo rearrangements to form larger or smaller rings.

Ring Expansion : Carbocation intermediates generated on a cyclobutane ring can undergo rearrangement to form a more stable cyclopentyl cation, a process driven by the relief of ring strain. nih.govreddit.com This is a synthetically useful method for constructing five-membered rings from four-membered precursors.

Ring Contraction : Conversely, ring contraction processes can convert substituted cyclobutanes into cyclopropane derivatives. researchgate.netrsc.org For example, the reaction of α-hydroxycyclobutanones with phosphonium (B103445) ylides can lead to functionalized cyclopropanecarbaldehydes through a tandem Wittig reaction and ring contraction. researchgate.net Methods have also been developed for the stereoselective synthesis of cyclobutanes via the contraction of pyrrolidines. chemistryviews.org

For 1-(Aminomethyl)cyclobutanecarboxamide, the presence of the amine and amide functional groups could influence its susceptibility to these reactions, potentially offering pathways for further chemical modification.

Cyclobutane as a Conformationally Restricted Scaffold in Molecular Design

In the field of medicinal chemistry and drug discovery, the rigid, three-dimensional structure of the cyclobutane ring is a highly valuable attribute. nih.govru.nl Unlike flexible alkyl chains or larger rings, the puckered cyclobutane ring acts as a conformationally restricted scaffold, locking substituents into well-defined spatial orientations. researchgate.netpharmablock.com This has profound implications for the design of biologically active molecules.

The utility of the cyclobutane scaffold in this compound can be understood through several key advantages it offers in molecular design:

Directing Pharmacophores : It precisely positions key functional groups (pharmacophores)—in this case, the aminomethyl and carboxamide moieties—to optimize interactions with a biological target, such as an enzyme or receptor. ru.nl

Improving Metabolic Stability : By replacing more metabolically labile groups (like a flexible chain or a benzene (B151609) ring), the chemically inert sp³-rich cyclobutane core can enhance a molecule's resistance to metabolic degradation, improving its pharmacokinetic profile. nih.govpharmablock.com

Increasing Potency and Selectivity : The rigid conformation can lock a molecule into its most active form for binding, leading to increased potency. ru.nl The unique 3D shape can also improve selectivity for the intended target over off-targets.

"Escaping Flatland" : The non-planar structure of cyclobutane helps move away from the flat, aromatic structures common in many early drug candidates, often leading to improved physicochemical properties like solubility while exploring new chemical space. researchgate.netnih.gov

| Application | Description |

|---|---|

| Conformational Restriction | Locks flexible molecules into a specific, bioactive conformation, potentially increasing potency. ru.nl |

| Alkene Bioisostere | Replaces a C=C double bond to prevent cis/trans isomerization and improve metabolic stability. nih.gov |

| Hydrophobic Pocket Filling | The 3D shape of the ring can effectively fill hydrophobic pockets in protein targets. ru.nl |

| Scaffold for sp³-Rich Fragments | Increases the three-dimensionality and novelty of a molecule, moving away from flat aromatic systems. researchgate.net |

| Metabolic Blocker | Can be used to replace a metabolically vulnerable part of a molecule to increase its half-life. nih.gov |

Photochemical and Thermal Cycloaddition Reactions Leading to Cyclobutanes

The most prominent and versatile method for synthesizing the cyclobutane ring is the [2+2] cycloaddition reaction, where two unsaturated molecules, typically alkenes, combine to form a four-membered ring. nih.gov These reactions can be initiated either by light (photochemically) or by heat (thermally).

Photochemical [2+2] Cycloaddition : This is arguably the most important and widely used method for constructing cyclobutane rings. acs.org The reaction is "allowed" by the Woodward-Hoffmann rules for orbital symmetry. harvard.edu

Mechanism : Upon absorption of UV light, one of the alkene partners is promoted to an excited state. This excited-state molecule can then react with a ground-state alkene to form the cyclobutane ring, often proceeding through a diradical intermediate. baranlab.org

Applications : This method is exceptionally powerful for both intermolecular and intramolecular reactions and has been used extensively in the synthesis of complex natural products containing cyclobutane motifs. nih.govacs.org Visible light photocatalysis, using catalysts like Ru(bipy)₃Cl₂, has emerged as a milder alternative to UV irradiation for promoting these cycloadditions. organic-chemistry.org

Thermal [2+2] Cycloaddition : In contrast to their photochemical counterparts, thermal [2+2] cycloadditions between two simple alkenes are generally "forbidden" by orbital symmetry rules and require harsh conditions. harvard.edu However, these reactions become feasible under specific circumstances:

Reactions with Ketenes : Ketenes are an important exception and readily undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.org

Fluorinated Alkenes : Alkenes bearing fluorine substituents, such as tetrafluoroethylene, can dimerize thermally to form octafluorocyclobutane. organicreactions.org

Strained Alkenes : Highly strained alkenes can also undergo thermal cycloadditions.

Catalysis : The development of transition-metal catalysts has provided pathways for [2+2] cycloadditions to occur under milder thermal conditions. nih.gov

These cycloaddition strategies represent the primary retrosynthetic pathways considered for the formation of the core structure of molecules like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Aminomethyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves three key steps:

Cyclobutane Ring Formation : Start with precursors like cyclobutanone derivatives, using cyclization reactions (e.g., [2+2] photocycloaddition or thermal methods).

Aminomethyl Group Introduction : Employ nucleophilic substitution with ammonia or amine derivatives, optimized under inert atmospheres (e.g., nitrogen) to prevent oxidation.

Carboxamide Functionalization : Use coupling agents (e.g., EDC/HOBt) to convert carboxylic acid intermediates to carboxamides.

- Critical Parameters : Temperature (60–80°C for aminomethylation), solvent polarity (DMF for carboxylation), and catalyst selection (e.g., palladium for cross-coupling) significantly impact purity and yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm cyclobutane ring geometry and substituent positions (e.g., aminomethyl proton signals at δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHNO, exact mass 128.0950).

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.

- Infrared Spectroscopy : Identify amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s role in modulating peptide conformation?

- Experimental Design :

Peptide Incorporation : Synthesize model peptides (e.g., β-turn mimics) with this compound as a non-proteinogenic amino acid analog.

Conformational Analysis : Use circular dichroism (CD) and X-ray crystallography to compare secondary structures (α-helix, β-sheet) with control peptides.

Molecular Dynamics Simulations : Predict steric effects of the cyclobutane ring on peptide flexibility.

- Case Study : Analogous cyclobutane-containing peptides showed restricted backbone torsion angles (φ/ψ ~ -60°/-30°), stabilizing β-turn motifs .

Q. What strategies resolve contradictions in bioactivity data across enzymatic inhibition studies?

- Approach :

Assay Standardization : Replicate studies under uniform conditions (pH 7.4, 37°C) with controls for enzyme batch variability.

Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl-substituted derivatives) to identify critical functional groups.

Kinetic Profiling : Determine inhibition constants (K) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.

- Example : Discrepancies in IC values for cyclobutane carboxamides against protease X were attributed to differences in buffer ionic strength .

Q. How does the compound’s stability under physiological conditions impact its applicability in in vitro models?

- Stability Assessment :

pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours; quantify degradation via LC-MS.

Metabolic Resistance : Use liver microsome assays to measure half-life (t) and identify major metabolites (e.g., oxidation of the aminomethyl group).

- Findings : Cyclobutane rings generally exhibit higher metabolic stability than cyclopropane analogs due to reduced ring strain .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., substituent position) alter the compound’s interaction with biological targets?

- Comparative Analysis :

| Compound | Substituent Position | Bioactivity (IC, nM) | Target |

|---|---|---|---|

| This compound | C1 | 120 ± 15 | Enzyme X (Kinase) |

| 2-Methyl derivative | C2 | 450 ± 30 | Enzyme X (Kinase) |

| 1-Carboxy analog | C1 | >1000 | Enzyme X (Kinase) |

- Mechanistic Insight : The C1 aminomethyl group enhances hydrogen bonding with kinase active sites, while C2 substitution induces steric hindrance .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ammonia).

- Spill Management : Neutralize with 10% acetic acid and absorb with inert material (e.g., vermiculite).

- Toxicology : Acute toxicity (LD > 2000 mg/kg in rodents; no skin irritation per OECD 404). Store at 2–8°C under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.